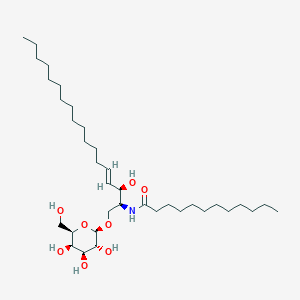

Dodecanoyl-galactosylceramide

Description

Properties

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H69NO8/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-30(39)29(28-44-36-35(43)34(42)33(41)31(27-38)45-36)37-32(40)26-24-22-20-17-12-10-8-6-4-2/h23,25,29-31,33-36,38-39,41-43H,3-22,24,26-28H2,1-2H3,(H,37,40)/b25-23+/t29-,30+,31+,33-,34-,35+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCYEZLMOLRFAN-XSXRAWBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H69NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the structure of Dodecanoyl-galactosylceramide?

An In-Depth Technical Guide to the Structure and Function of Dodecanoyl-galactosylceramide

This document provides a comprehensive technical overview of this compound, a specific type of glycosphingolipid. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular structure, synthesis, and biological significance of this compound. The guide covers its physicochemical properties, outlines detailed experimental methodologies, and illustrates its role in key biological pathways.

Molecular Structure and Physicochemical Properties

This compound belongs to the class of galactosylceramides (GalCer), which are cerebrosides found predominantly in the nervous tissues of vertebrates.[1][2] These molecules are fundamental components of the myelin sheath, where they contribute to its structural integrity and stability.[1][2]

The structure of this compound is composed of three primary units:

-

A Sphingoid Base: Typically sphingosine, a long-chain amino alcohol.

-

A Fatty Acid: In this specific molecule, a dodecanoic acid (a 12-carbon saturated fatty acid) is attached to the amino group of the sphingosine base via an amide linkage, forming the ceramide core.[1]

-

A Galactose Moiety: A single galactose sugar unit is linked to the primary hydroxyl group of the ceramide core through a glycosidic bond. This bond can exist in either an alpha (α) or beta (β) anomeric configuration, a critical distinction that dictates its biological activity.

Galactosylceramides are classified as neutral glycosphingolipids and are integral to the extracellular leaflet of cell membranes, where they participate in cellular recognition, signaling, and adhesion. They can also serve as receptors for certain pathogens, including the Human Immunodeficiency Virus (HIV).[2][3]

Quantitative Data and Physicochemical Properties

The key identifiers and properties of N-Dodecanoyl-β-D-galactosylceramide are summarized in the table below.

| Property | Value | Reference |

| Synonyms | N-C12:0-Galactosylceramide, N-Dodecanoyl-beta-D-galactosylsphingosine | [1] |

| CAS Number | 41613-14-3 | [1][4] |

| Molecular Formula | C₃₆H₆₉NO₈ | [1][4] |

| Molecular Weight | 643.94 g/mol | [4] |

| Physical State | Solid | [1][4] |

| Purity (Typical) | >98% | [1] |

| Solubility | Soluble in ethanol, methanol, and chloroform/methanol (9:1) | [1] |

| Storage | -20°C | [1] |

Synthesis and Characterization

The chemical synthesis of galactosylceramides is a complex process, primarily due to the challenge of achieving stereoselective control over the glycosidic bond. The synthesis of the α-anomer, in particular, is of significant interest due to its potent immunomodulatory activity.[5] A generalized workflow for the synthesis is outlined below.

Experimental Protocol: Generalized Synthesis of an α-Galactosylceramide

This protocol is a generalized methodology based on established syntheses of α-GalCer (KRN7000) and its analogs, which can be adapted for the dodecanoyl derivative.[6]

Step 1: Preparation of Phytosphingosine Acceptor

-

The starting material, (2S,3S,4R)-2-azido-1,3,4-octadecanetriol, is protected to yield a suitable acceptor for glycosylation.[6]

-

The primary alcohol at C1 is selectively protected using a silyl group (e.g., TBDPSCl) in pyridine.

-

The secondary alcohols at C3 and C4 are then protected, often with benzyl (Bn) or benzoyl (Bz) groups, using the corresponding chloride (e.g., BzCl) in pyridine.

-

The silyl protecting group at C1 is selectively removed using tetrabutylammonium fluoride (TBAF) in THF to expose the primary hydroxyl group for glycosylation.[6]

Step 2: Stereoselective α-Glycosylation

-

A protected galactose donor, such as a thioglycoside or a trichloroacetimidate, is prepared. The use of a bulky 4,6-O-di-tert-butylsilylene (DTBS) group on the galactose donor has been shown to strongly favor the formation of the α-anomer.[5][6]

-

The phytosphingosine acceptor (from Step 1) and the galactose donor are dissolved in an anhydrous solvent like dichloromethane (CH₂Cl₂) at a low temperature (e.g., -78°C).

-

A promoter, such as N-Iodosuccinimide (NIS) and Triflic acid (TfOH), is added to activate the thioglycoside donor.[6]

-

The reaction is stirred for several hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the α-glycosylated product is isolated.

Step 3: Deprotection and N-Acylation

-

The protecting groups on the galactose moiety are removed. For example, benzoyl groups are removed using Zemplén conditions (catalytic sodium methoxide in methanol).[6]

-

The azide group on the sphingosine backbone is reduced to a primary amine. This is commonly achieved via hydrogenation with a palladium catalyst (Pd/C) or using a Staudinger reaction.

-

The resulting free amine is acylated with dodecanoic acid. This can be done using dodecanoyl chloride in a mixture of THF and a saturated sodium acetate solution or by using an activated ester of dodecanoic acid.[6]

Step 4: Final Deprotection and Purification

-

Any remaining protecting groups (e.g., benzyl ethers on the sphingosine backbone) are removed, typically by hydrogenolysis over a palladium catalyst (e.g., Pd(OH)₂/C).[6]

-

The final product, this compound, is purified from the reaction mixture using flash column chromatography on silica gel.

-

The structure and purity of the final compound are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Role and Signaling Pathways

Galactosylceramides are biologically significant molecules with diverse functions ranging from structural roles to potent immunomodulation.

Metabolic Pathway and Krabbe Disease

Galactosylceramide is synthesized from ceramide and UDP-galactose by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT). Its degradation occurs within lysosomes, where the enzyme galactosylceramidase (GALC), supported by Saposin-A, hydrolyzes it back into ceramide and galactose. A genetic deficiency in the GALC enzyme leads to the lysosomal accumulation of GalCer and its cytotoxic derivative, psychosine. This accumulation is the cause of Krabbe disease, a severe and fatal neurodegenerative disorder characterized by widespread demyelination.[7]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. lipotype.com [lipotype.com]

- 3. Acyl Structure Regulates Galactosylceramide's Interfacial Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. larodan.com [larodan.com]

- 5. Frontiers | Efficient synthesis of α-galactosylceramide and its C-6 modified analogs [frontiersin.org]

- 6. Synthesis and biological activity of α-galactosyl ceramide KRN7000 and galactosyl (α1→2) galactosyl ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of Galactosylceramide and its Acyl Chain Variants in Central Nervous System Integrity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Galactosylceramide (GalCer) is a cornerstone glycosphingolipid in the central nervous system (CNS), primarily recognized for its integral role in the formation and stability of the myelin sheath. While the functions of GalCer as a whole are extensively studied, the specific biological significance of its various acyl chain isoforms, particularly the medium-chain C12-galactosylceramide, remains a subject of focused investigation. This technical guide provides an in-depth exploration of the biological functions of galactosylceramide in the CNS, with a special emphasis on the critical influence of its acyl chain length. It synthesizes current knowledge on GalCer's structural contributions to myelin, its involvement in oligodendrocyte signaling pathways, and its implications in neurodegenerative diseases. This document further presents detailed experimental protocols for the study of GalCer and collates available quantitative data to support future research and therapeutic development.

Introduction: The Significance of Galactosylceramide in the CNS

The central nervous system is uniquely enriched with lipids that are crucial for its structure and function. Among these, glycosphingolipids are key players in cellular recognition, signaling, and membrane stability. Galactosylceramide (GalCer) is the most abundant glycosphingolipid in the CNS, constituting a major component of the myelin sheath produced by oligodendrocytes.[1][2] Its synthesis, localization, and metabolism are tightly regulated, and disruptions in these processes are linked to severe neurological disorders.

The structure of GalCer consists of a ceramide backbone linked to a galactose sugar moiety. The ceramide itself is composed of a sphingoid base and a fatty acid, and the length of this fatty acid acyl chain can vary significantly. This variation, from medium-chain (like C12) to very-long-chain (VLC; C22-C24), is not arbitrary and has profound implications for the biophysical properties of the myelin membrane and its stability.[3][4] While much of the research has focused on the highly abundant VLC-GalCer species, understanding the potential roles of less common variants like C12-GalCer is essential for a complete picture of CNS lipid biology.

Structural Role of Galactosylceramide in Myelin

The primary and most well-established function of GalCer is its structural role in the myelin sheath. Myelin is a multilamellar membrane that insulates axons, enabling rapid saltatory conduction of nerve impulses. GalCer, along with cholesterol, is highly enriched in myelin, contributing to its unique composition which is approximately 70% lipid and 30% protein.[5]

The Critical Importance of Acyl Chain Length

The length of the fatty acid acyl chain of GalCer is a critical determinant of myelin stability. The majority of GalCer in myelin contains very-long-chain (VLC) fatty acids (C22-C24).[3][6] Studies using mouse models with deficiencies in enzymes responsible for the synthesis of VLC ceramides, such as Ceramide Synthase 2 (CerS2), have demonstrated that a reduction in the acyl chain length of myelin sphingolipids leads to:

-

Myelin degeneration and instability.[4]

-

Impaired motor coordination.[7]

-

Early activation of microglia, indicating a neuroinflammatory response.[3][6]

In these models, the loss of VLC-GalCer is often compensated by an increase in shorter-chain variants (e.g., C18). However, this compensation is insufficient to maintain long-term myelin integrity, highlighting that VLC-GalCer is essential for the proper structure and function of the myelin sheath.[3][6]

There is currently a lack of specific evidence detailing a unique structural or biological function for endogenous C12-galactosylceramide in the CNS. Its presence is significantly lower than that of VLC variants. It is plausible that C12-GalCer and other medium-chain sphingolipids may serve as intermediates in metabolic pathways or have signaling roles that are yet to be fully elucidated. Much of the current literature utilizes C12-GalCer as an experimental tool, such as a substrate in enzyme kinetic studies, rather than describing its endogenous physiological function.

Galactosylceramide in CNS Signaling

Beyond its structural role, GalCer is an active participant in signal transduction events, particularly within oligodendrocytes.

The "Glycosynapse" and Transmembrane Signaling

GalCer and its sulfated derivative, sulfatide, are known to engage in trans carbohydrate-carbohydrate interactions between apposed myelin layers or between oligodendrocyte processes. This interaction can lead to the formation of "glycosynapses," specialized lipid raft microdomains that act as signaling platforms.[8] The clustering of GalCer in these microdomains can initiate a transmembrane signaling cascade that includes:

-

Calcium Influx: The cross-linking of surface GalCer by antibodies or multivalent ligands has been shown to cause a sustained influx of extracellular calcium into oligodendrocytes.[9]

-

Cytoskeletal Reorganization: This calcium influx can lead to the depolymerization of actin microfilaments and microtubules, suggesting a role in regulating the dynamic morphology of oligodendrocytes during myelination.[10]

-

Protein Kinase C (PKC) Activation: Sphingolipids are known to be involved in the activation of PKC, a family of kinases that regulate a wide array of cellular processes, including differentiation.[1][11] While a direct link from GalCer to PKC activation in oligodendrocytes is still being fully elucidated, the involvement of calcium and diacylglycerol (a product of sphingolipid metabolism) in PKC activation suggests a plausible connection.[12][13]

Regulation of Oligodendrocyte Differentiation

GalCer plays a crucial role in the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. This process involves the Sigma-1 receptor (Sig-1R), an endoplasmic reticulum (ER) chaperone protein that localizes to GalCer-enriched lipid microdomains.[14][15][16]

The interaction between Sig-1R and GalCer is thought to be important for the transport and compartmentalization of lipids synthesized in the ER.[17] Activation of Sig-1R by agonists promotes oligodendrocyte differentiation, while its inhibition or knockdown attenuates this process.[14][16] This suggests a signaling pathway where the increasing expression of GalCer during differentiation recruits Sig-1R to specialized ER microdomains, which in turn modulates signaling pathways that drive oligodendrocyte maturation.

Involvement in Neurodegenerative and Demyelinating Diseases

Given its central role in myelin biology, it is not surprising that aberrant GalCer metabolism is implicated in several neurological disorders.

-

Krabbe Disease (Globoid Cell Leukodystrophy): This is a devastating autosomal recessive disorder caused by a deficiency in the lysosomal enzyme galactosylceramidase (GALC).[18] This deficiency leads to the accumulation of GalCer and, more importantly, its cytotoxic deacylated form, psychosine. Psychosine accumulation is highly toxic to oligodendrocytes, leading to widespread demyelination and severe neurological decline.[18]

-

Multiple Sclerosis (MS): While not a primary lipid storage disease, MS involves demyelination and neuroinflammation. The breakdown of myelin releases GalCer and other lipids, which may have secondary signaling effects that influence the inflammatory environment.

-

CLN3 Disease: In this pediatric neurodegenerative disorder, the CLN3 protein is involved in the transport of GalCer. Studies in mouse models have shown that exogenous supplementation with GalCer can improve motor function, reduce neuronal loss, and increase lifespan, suggesting a therapeutic potential for modulating GalCer pathways.[19]

Quantitative Data on Galactosylceramide in the CNS

The following tables summarize available quantitative data regarding galactosylceramide in the central nervous system.

| Parameter | Value | Species/Model | Tissue/Fluid | Citation |

| Turnover Rate of β-Galactosylceramide | 0.00168 day⁻¹ | Human | Cerebrospinal Fluid | [20] |

| Half-life of β-Galactosylceramide | 413 days | Human | Cerebrospinal Fluid | [20] |

| Psychosine Level Increase in Infantile Krabbe Disease | ~5-fold increase | Human | Periventricular White Matter | [15] |

| Globoid Cell Increase in Early-Infantile Krabbe Disease | ~3-fold increase | Human | White Matter | [15] |

Table 1: Quantitative data on galactosylceramide and related molecules in the CNS.

| Mouse Model | Acyl Chain Alteration | Phenotypic Consequence | Quantitative Change | Citation |

| CerS2 Knockout (Oligodendrocyte-specific) | Loss of C22-C24 GalCer, increase in C18 GalCer | Myelin atrophy, motor deficits, premature death | Not specified | [3][6] |

| Elovl1 Knockout | Substantial decrease in ≥C24 GalCer | Hypomyelination, impaired motor coordination | Not specified | [7] |

Table 2: Effects of altered galactosylceramide acyl chain length in mouse models.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of C12-galactosylceramide and its broader family in the CNS.

Protocol for Isolation and Culture of Oligodendrocytes

This protocol is adapted from established methods for isolating oligodendrocyte precursor cells (OPCs) and differentiating them into mature oligodendrocytes.

Materials:

-

Postnatal day 1-2 mouse or rat pups

-

DMEM/F12 medium

-

B27 supplement

-

Platelet-derived growth factor (PDGF-AA)

-

Fibroblast growth factor (FGF-2)

-

Poly-L-lysine coated culture flasks and plates

-

Orbital shaker

Procedure:

-

Primary Mixed Glial Culture:

-

Dissect cerebral cortices from P1-2 pups and mechanically dissociate the tissue.

-

Plate the cell suspension in poly-L-lysine coated T75 flasks in DMEM/F12 supplemented with 10% fetal bovine serum.

-

Culture for 10-14 days until a confluent layer of astrocytes with microglia and OPCs on top is formed.

-

-

OPC Isolation:

-

Shake the mixed glial culture flasks on an orbital shaker at 250 rpm overnight at 37°C to detach OPCs and microglia.

-

Collect the supernatant and plate on uncoated petri dishes for 1 hour to allow microglia to adhere.

-

Collect the non-adherent cell suspension, which is enriched in OPCs.

-

-

OPC Culture and Differentiation:

-

Plate the purified OPCs on poly-L-lysine coated plates in a defined medium containing DMEM/F12, B27 supplement, PDGF-AA (10 ng/ml), and FGF-2 (10 ng/ml) to promote proliferation.

-

To induce differentiation into mature oligodendrocytes, withdraw the growth factors (PDGF-AA and FGF-2) from the culture medium.

-

Culture for another 5-7 days, during which the cells will differentiate and express mature oligodendrocyte markers like Myelin Basic Protein (MBP) and GalCer.

-

Protocol for Lipid Extraction from Brain Tissue

This protocol describes a standard method for extracting total lipids, including sphingolipids, from CNS tissue.

Materials:

-

Brain tissue sample (fresh or frozen)

-

Chloroform

-

Methanol

-

Water (HPLC grade)

-

Homogenizer

-

Centrifuge

Procedure:

-

Homogenization:

-

Weigh the brain tissue and place it in a glass homogenizer.

-

Add a 20-fold volume of chloroform:methanol (2:1, v/v) to the tissue.

-

Homogenize thoroughly on ice.

-

-

Phase Separation:

-

Transfer the homogenate to a glass tube.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Vortex vigorously and centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

-

-

Lipid Collection:

-

Carefully collect the lower organic phase, which contains the total lipids, using a glass Pasteur pipette.

-

Dry the lipid extract under a stream of nitrogen.

-

Store the dried lipid extract at -80°C until analysis.

-

Protocol for LC-MS/MS Analysis of Galactosylceramide

This is a general workflow for the quantification of GalCer species using liquid chromatography-tandem mass spectrometry.

Materials:

-

Dried lipid extract

-

Internal standards (e.g., C12-GalCer with a deuterated acyl chain)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Appropriate chromatography column (e.g., C18 or HILIC)

-

Solvents for mobile phases (e.g., acetonitrile, methanol, water, formic acid, ammonium formate)

Procedure:

-

Sample Preparation:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

-

Add a known amount of the internal standard mixture.

-

-

Chromatographic Separation:

-

Inject the sample onto the LC system.

-

Separate the different lipid classes and species using a gradient elution program. For separating GalCer from its isomer GlcCer, a normal phase or HILIC column is often preferred.

-

-

Mass Spectrometry Detection:

-

Analyze the eluent using an ESI-MS/MS system operating in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify different GalCer species based on their precursor and product ion masses. For example, the precursor ion will correspond to the [M+H]+ of the specific GalCer species, and a common product ion corresponding to the loss of the acyl chain and galactose can be used for quantification.

-

-

Data Analysis:

-

Quantify the amount of each GalCer species by comparing its peak area to the peak area of the corresponding internal standard.

-

Protocol for Western Blotting of Myelin Basic Protein (MBP)

This protocol allows for the semi-quantitative analysis of MBP expression, a key marker of oligodendrocyte differentiation and myelination.

Materials:

-

Cell or tissue lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against MBP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-MBP antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities using image analysis software. Normalize the MBP band intensity to a loading control (e.g., GAPDH or β-actin).

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: Galactosylceramide signaling cascade in oligodendrocytes.

Experimental Workflows

Caption: Workflow for Galactosylceramide analysis by LC-MS/MS.

Caption: Workflow for oligodendrocyte isolation, culture, and differentiation.

Conclusion and Future Directions

Galactosylceramide is undeniably a molecule of profound importance in the central nervous system. Its role as a primary structural lipid of myelin is well-established, with a growing body of evidence demonstrating that the length of its acyl chain is a critical factor for myelin stability and long-term neuronal health. The signaling functions of GalCer, particularly in regulating oligodendrocyte differentiation and mediating axo-glial communication through glycosynapses, are an exciting and rapidly evolving area of research.

A key takeaway for researchers and drug development professionals is the nuanced role of GalCer's structure. The current literature strongly supports a focus on the pathways that regulate the synthesis of very-long-chain GalCer for therapies aimed at demyelinating diseases. The specific endogenous function of C12-galactosylceramide in the CNS remains an open question and warrants further investigation. It may be that medium-chain sphingolipids have subtle but important roles in signaling or as metabolic intermediates that have been overlooked in favor of their more abundant long-chain counterparts.

Future research should aim to:

-

Elucidate the complete downstream signaling pathways initiated by GalCer clustering.

-

Investigate the specific roles of different acyl chain variants of GalCer in both structural and signaling contexts.

-

Develop therapeutic strategies that target the enzymes involved in GalCer synthesis and metabolism to promote myelin repair and stability in diseases like multiple sclerosis and to mitigate the toxic effects of psychosine in Krabbe disease.

By continuing to unravel the complexities of galactosylceramide biology, the scientific community can pave the way for novel therapeutic interventions for a range of debilitating neurological disorders.

References

- 1. Diverse Biological Functions of Sphingolipids in the CNS: Ceramide and Sphingosine Regulate Myelination in Developing Brain but Stimulate Demyelination during Pathogenesis of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Early microglial response, myelin deterioration and lethality in mice deficient for very long chain ceramide synthesis in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Encephalopathy caused by ablation of very long acyl chain ceramide synthesis may be largely due to reduced galactosylceramide levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Reduced chain length in myelin sphingolipids and poorer motor coordination in mice deficient in the fatty acid elongase Elovl1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glycolipids and transmembrane signaling: antibodies to galactocerebroside cause an influx of calcium in oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Co-clustering of galactosylceramide and membrane proteins in oligodendrocyte membranes on interaction with polyvalent carbohydrate and prevention by an intact cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conventional protein kinase C in the brain: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sigma-1 receptors at galactosylceramide-enriched lipid microdomains regulate oligodendrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 18. Staining Methods for Normal and Regenerative Myelin in the Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Exogenous Galactosylceramide as Potential Treatment for CLN3 Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Human iPSC-Derived Neuron and Oligodendrocyte Co-culture as a Small-Molecule Screening Assay for Myelination [bio-protocol.org]

The Enigmatic Presence of Short-Chain Galactosylceramides in Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of short-chain galactosylceramides in mammalian tissues. While galactosylceramides (GalCer), particularly those with very-long-chain fatty acids, are well-recognized for their critical roles in the nervous system, the existence and function of their short-chain counterparts remain a subject of scientific investigation. This document synthesizes current knowledge on the distribution, biosynthesis, function, and analytical methodologies pertinent to these molecules, highlighting the distinction between endogenous species and their synthetic analogs widely used in research.

Natural Occurrence and Distribution: A Landscape Dominated by Long Chains

Galactosylceramides are glycosphingolipids consisting of a ceramide backbone (a sphingoid base linked to a fatty acid) and a galactose sugar moiety. They are fundamental components of cellular membranes, especially enriched in the myelin sheath of the central and peripheral nervous systems, where they are crucial for its structure and stability.[1]

A defining characteristic of naturally occurring GalCer in mammalian tissues is their enrichment with very-long-chain fatty acids (VLCFAs), typically ranging from C18 to C26.[2] These long acyl chains are vital for the proper function of myelin. In contrast, the natural abundance of endogenous short-chain GalCer (e.g., with fatty acid chains shorter than C16) is not well-documented and is presumed to be extremely low in healthy tissues. The scientific literature predominantly features short-chain ceramides and their glycosylated derivatives as synthetic tools for studying lipid trafficking, metabolism, and signaling pathways due to their increased water solubility and ease of delivery to cultured cells.[2][3]

Quantitative Data on Hexosylceramides

Direct quantitative data for endogenous short-chain GalCer across various tissues is scarce. However, methods for quantifying the entire pool of hexosylceramides (which includes both galactosyl- and glucosylceramides) are established. These studies provide a baseline for total abundance, which is known to be dominated by long-chain species.

| Cell Type / Tissue | Hexosylceramide | Total Amount Detected | Method | Reference |

| RPMI 1864 cells | Galactosylceramide | 191.1 pmol / 100 µg protein | HPLC | [4] |

| Zebrafish Embryos | Galactosylceramide | 10.4 pmol / 100 µg protein | HPLC | [4] |

| CHOP cells | Galactosylceramide | Not Detected | HPLC | [4] |

| Human Fibroblasts | Glucosylceramide | 22.2 pmol / 100 µg protein | HPLC | [4] |

Note: The data represents the total pool of the specified hexosylceramide, which is primarily composed of long-chain species.

Biosynthesis and Catabolism: The Enzymatic Machinery

The synthesis and breakdown of GalCer are governed by specific enzymes whose substrate preferences offer a biochemical explanation for the prevalence of long-chain species.

Biosynthesis: GalCer is synthesized in the endoplasmic reticulum by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT, EC 2.4.1.45), also known as UGT8.[5] This enzyme catalyzes the transfer of galactose from UDP-galactose to a ceramide acceptor. Studies have shown that CGT exhibits a marked preference for ceramides containing 2-hydroxy fatty acids and long-chain fatty acids.[6] This substrate specificity is a key reason for the low natural abundance of short-chain GalCer. The newly synthesized GalCer can be further processed, for example, by sulfation in the Golgi apparatus to form sulfatide, another critical myelin lipid.

Catabolism: The degradation of GalCer occurs in the lysosome. The enzyme β-galactosylceramidase (GALC, EC 3.2.1.46) hydrolyzes the galactose moiety, releasing ceramide and galactose.[7] A deficiency in the GALC enzyme leads to the lysosomal storage disorder Krabbe disease, characterized by the toxic accumulation of GalCer and its deacylated form, psychosine.[2]

References

- 1. lipotype.com [lipotype.com]

- 2. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. researchgate.net [researchgate.net]

- 5. UDP-galactose:ceramide galactosyltransferase is a class I integral membrane protein of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The UDP-galactose:ceramide galactosyltransferase: expression pattern in oligodendrocytes and Schwann cells during myelination and substrate preference for hydroxyceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

The Impact of Dodecanoyl-Galactosylceramide on Myelin Sheath Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The myelin sheath, a specialized membrane rich in lipids and proteins, is essential for the rapid conduction of nerve impulses in the vertebrate nervous system. Its stability is critically dependent on its unique lipid composition, particularly the prevalence of galactosylceramides (GalCer) with very-long-chain fatty acids (VLCFAs). This technical guide delves into the role of galactosylceramides with shorter acyl chains, specifically dodecanoyl-galactosylceramide (C12:0-GalCer), on the biophysical properties and stability of the myelin sheath. While direct experimental data on C12:0-GalCer is limited, by examining studies on other short-chain and unsaturated GalCer species, we can infer its likely disruptive effects. This guide summarizes the current understanding, presents relevant quantitative data for comparison, details key experimental protocols for investigating these effects, and proposes a hypothetical signaling pathway through which short-chain GalCers may contribute to myelin destabilization. This document aims to provide a comprehensive resource for researchers investigating the molecular underpinnings of demyelinating diseases and developing novel therapeutic strategies.

Introduction: The Crucial Role of Galactosylceramide Acyl Chain Length in Myelin

The myelin sheath is a highly organized, multilamellar membrane produced by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS). A hallmark of myelin is its exceptionally high lipid-to-protein ratio, with lipids constituting approximately 70-85% of its dry weight. Among these lipids, galactosylceramide (GalCer) is a major component, playing a pivotal role in myelin formation, stability, and function.

The biophysical properties of GalCer are largely determined by the length and saturation of its N-acyl chain. In healthy myelin, GalCers are predominantly acylated with very-long-chain fatty acids (VLCFAs), such as lignoceric acid (C24:0) and nervonic acid (C24:1). These long acyl chains are thought to be critical for the tight packing and stability of the myelin membrane. The introduction of shorter acyl chains, such as dodecanoic acid (C12:0), is hypothesized to disrupt the highly ordered structure of the myelin sheath, leading to instability and demyelination. This guide will explore the available evidence and methodologies to study the impact of this compound on myelin sheath stability.

Quantitative Data on the Biophysical Properties of Galactosylceramides

Direct quantitative data for this compound (C12:0-GalCer) in the context of myelin is not extensively available in the current literature. However, by examining data from other short-chain and unsaturated GalCers, we can infer the likely biophysical consequences of incorporating C12:0-GalCer into a lipid bilayer. The following tables summarize relevant data for comparison.

Table 1: Thermotropic Properties of Galactosylceramide Species

| Galactosylceramide Species | Acyl Chain | Main Phase Transition Temperature (Tm) (°C) | Enthalpy of Transition (ΔH) (kcal/mol) | Reference |

| N-Palmitoyl-Galactosylsphingosine | C16:0 | ~82 | ~15 | [1] |

| N-Stearoyl-Galactosylsphingosine | C18:0 | ~85 | 18.0 | [2] |

| N-Lignoceroyl-Galactosylsphingosine | C24:0 | ~82 | ~15 | [1] |

| N-Oleoyl-Galactosylsphingosine | C18:1 | 44.8 (metastable), 55.5 (stable) | 11.5, 12.1 | [2] |

| N-Linoleoyl-Galactosylsphingosine | C18:2 | 28 and 42 | 8.0 and 0.4 | [2] |

| N-Docosenoyl-Galactosylsphingosine | C22:1 | ~59 | 5.8 | [1] |

Note: Data for C12:0-GalCer is not available. The trend suggests that shorter and more unsaturated acyl chains significantly lower the phase transition temperature, indicating a more fluid and less stable membrane.

Table 2: Interfacial Properties of Galactosylceramide Monolayers

| Galactosylceramide Species | Acyl Chain | Molecular Area at Collapse (Ų/molecule) | Surface Potential at Collapse (mV) | Reference |

| N-Decanoyl-Galactosylsphingosine | C10:0 | Liquid-expanded (no collapse observed) | ~250 | [3] |

| N-Palmitoyl-Galactosylsphingosine | C16:0 | ~40 | >400 | [3] |

| N-Stearoyl-Galactosylsphingosine | C18:0 | ~40 | >400 | [3] |

| N-Lignoceroyl-Galactosylsphingosine | C24:0 | ~40 | >400 | [3] |

Note: N-decanoyl-galactosylsphingosine (C10:0) serves as a proxy for short-chain GalCer. Its liquid-expanded behavior indicates a significant disruption of the tight packing observed with longer chains.

Table 3: Hypothetical Biophysical Parameters of Myelin-Mimetic Membranes

| Membrane Composition | Predicted Membrane Fluidity | Predicted Bilayer Thickness | Predicted MBP Interaction |

| POPC + Cholesterol + C24:0-GalCer | Low | High | Strong |

| POPC + Cholesterol + C12:0-GalCer | High | Low | Weak/Altered |

This table presents a hypothesis based on the general understanding of lipid biophysics. Experimental verification is required.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in myelin sheath stability.

Preparation of Galactosylceramide-Containing Liposomes

Objective: To create model membrane systems (liposomes) with defined lipid compositions to study their biophysical properties.

Materials:

-

This compound (C12:0-GalCer)

-

1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

-

Cholesterol

-

Chloroform

-

HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Liquid nitrogen

-

Water bath sonicator

-

Extruder with polycarbonate membranes (100 nm pore size)

Protocol:

-

Lipid Film Formation:

-

Dissolve the desired lipids (e.g., POPC, cholesterol, and C12:0-GalCer in a specific molar ratio) in chloroform in a round-bottom flask.

-

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the flask's inner surface.

-

Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add HEPES buffer to the flask containing the dried lipid film.

-

Hydrate the lipid film by gentle agitation at a temperature above the phase transition temperature of the lipid mixture for 1 hour. This results in the formation of multilamellar vesicles (MLVs).

-

-

Vesicle Sizing:

-

To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a water bath sonicator until the suspension becomes clear.

-

For large unilamellar vesicles (LUVs), subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Extrude the suspension 11-21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the phase transition temperature (Tm) and enthalpy (ΔH) of lipid bilayers.

Materials:

-

Galactosylceramide-containing liposomes

-

Differential scanning calorimeter

Protocol:

-

Load a precise amount of the liposome suspension into the sample pan and an equal volume of buffer into the reference pan.

-

Seal the pans hermetically.

-

Place the pans in the calorimeter.

-

Equilibrate the system at a starting temperature well below the expected Tm.

-

Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature well above the Tm.

-

Record the differential heat flow between the sample and reference pans as a function of temperature.

-

The peak of the endotherm corresponds to the Tm, and the area under the peak is proportional to the ΔH.

Measurement of Myelin Sheath Thickness by Transmission Electron Microscopy (TEM)

Objective: To quantify the thickness of the myelin sheath in animal models or in vitro myelination assays.

Materials:

-

Nerve tissue (e.g., optic nerve, corpus callosum)

-

Fixative solution (e.g., 2.5% glutaraldehyde, 2% paraformaldehyde in 0.1 M cacodylate buffer)

-

Osmium tetroxide

-

Uranyl acetate

-

Lead citrate

-

Ethanol series for dehydration

-

Resin for embedding (e.g., Epon)

-

Ultramicrotome

-

Transmission electron microscope

-

Image analysis software (e.g., ImageJ)

Protocol:

-

Tissue Fixation and Processing:

-

Perfuse the animal with fixative solution.

-

Dissect the nerve tissue and immerse it in the same fixative overnight at 4°C.

-

Post-fix the tissue in 1% osmium tetroxide.

-

Stain the tissue with uranyl acetate.

-

Dehydrate the tissue through a graded series of ethanol concentrations.

-

Infiltrate and embed the tissue in resin.

-

-

Ultrathin Sectioning and Imaging:

-

Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Mount the sections on copper grids.

-

Stain the sections with lead citrate.

-

Image the sections using a transmission electron microscope at appropriate magnifications.

-

-

Image Analysis:

-

Use image analysis software to measure the axon diameter and the total fiber diameter (axon + myelin sheath).

-

Calculate the g-ratio (axon diameter / total fiber diameter). A higher g-ratio indicates a thinner myelin sheath.

-

Alternatively, directly measure the thickness of the myelin sheath at multiple points around the axon and calculate the average.

-

Signaling Pathways and Logical Relationships

The presence of short-chain galactosylceramides like C12:0-GalCer in myelin is expected to increase membrane fluidity and disrupt the formation of lipid rafts. These biophysical changes can have significant downstream consequences on cellular signaling.

Hypothetical Signaling Pathway of Myelin Destabilization by this compound

The following diagram illustrates a hypothetical signaling pathway through which the incorporation of C12:0-GalCer could lead to myelin sheath instability and subsequent pathology. This is a proposed model based on the known functions of related lipids and the consequences of altered myelin lipid composition.

Caption: Hypothetical pathway of C12:0-GalCer-induced myelin instability.

This proposed pathway suggests that the primary biophysical insults of increased membrane fluidity and lipid raft disruption lead to improper organization of key myelin proteins, impaired signal transduction, and ultimately, a loss of the compact and stable structure of the myelin sheath. This instability can then trigger a secondary inflammatory response, such as the activation of microglia, which further contributes to demyelination.

Experimental Workflow for Assessing Myelin Stability

The following diagram outlines a logical workflow for experiments designed to test the hypothesis that C12:0-GalCer destabilizes the myelin sheath.

References

- 1. Thermotropic behavior of galactosylceramides with cis-monoenoic fatty acyl chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of chain unsaturation on the structure and thermotropic properties of galactocerebrosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acyl Structure Regulates Galactosylceramide's Interfacial Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Dodecanoyl-galactosylceramide: A Technical Guide to its Role in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanoyl-galactosylceramide (C12-GalCer) is a bioactive sphingolipid whose role in cellular signaling is an emerging area of research. As a member of the galactosylceramide family, its biological activity is critically influenced by the length of its fatty acid chain. This technical guide provides a comprehensive overview of the known and proposed cellular signaling pathways involving this compound, with a focus on its immunomodulatory and pro-apoptotic functions. This document details the current understanding of how the C12 acyl chain may influence signaling cascades, presents available quantitative data, and provides detailed experimental protocols for investigating its effects.

Introduction to this compound

Galactosylceramides (GalCer) are glycosphingolipids composed of a ceramide backbone (a fatty acid linked to a sphingoid base) and a galactose sugar moiety. They are integral components of cellular membranes and are particularly abundant in the myelin sheath of the nervous system. Beyond their structural role, galactosylceramides are recognized as important signaling molecules. The length of the N-acyl chain is a key determinant of the biological activity of galactosylceramides. This compound, with its 12-carbon fatty acid chain, represents a shorter-chain variant whose specific signaling properties are of increasing interest.

Cellular Signaling Pathways

While direct and exclusive signaling pathways for this compound are still under active investigation, current research on galactosylceramides with varying acyl chain lengths allows for the formulation of proposed signaling cascades. The primary areas of impact for this compound are in the modulation of immune responses and the induction of apoptosis.

Immunomodulatory Signaling via Natural Killer T (NKT) Cell Activation

The α-anomer of galactosylceramide is a potent activator of invariant Natural Killer T (iNKT) cells, a specialized subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems. This activation is dependent on the presentation of the glycolipid by the CD1d molecule on antigen-presenting cells (APCs). The length of the acyl chain of α-GalCer analogs has been shown to significantly influence the resulting cytokine profile.

Shorter acyl chains, such as the dodecanoyl (C12) chain, are hypothesized to favor a Th2-biased cytokine response, characterized by the release of interleukins IL-4 and IL-10. This is in contrast to longer-chain α-GalCers which tend to elicit a more balanced or Th1-biased response (secretion of IFN-γ and TNF-α).

Proposed Signaling Pathway for α-Dodecanoyl-galactosylceramide in NKT Cell Activation:

Pro-inflammatory Signaling

Studies on β-galactosylceramides have indicated that they can increase the production of pro-inflammatory cytokines. This effect appears to be dependent on the acyl chain length, with shorter chains potentially exhibiting a stronger effect. It is plausible that Dodecanoyl-β-galactosylceramide could contribute to inflammatory responses through the activation of key transcription factors like NF-κB.

Proposed Pro-inflammatory Signaling Pathway for β-Dodecanoyl-galactosylceramide:

Apoptosis Induction

Galactosylceramides have been implicated in the regulation of apoptosis. While some studies show an anti-apoptotic role for galactosylceramide in certain cancer cells, the context and specific molecular species are critical. Given that ceramides, the precursors to galactosylceramides, are well-known inducers of apoptosis, it is plausible that this compound, under specific cellular conditions, could promote programmed cell death. This could occur through the modulation of Bcl-2 family proteins or the activation of caspase cascades.

Proposed Apoptotic Signaling Pathway for this compound:

Quantitative Data

Quantitative data on the specific effects of this compound are limited in the publicly available literature. The following table summarizes representative data for related galactosylceramides to provide a comparative context. Researchers are encouraged to perform dose-response studies to determine the specific potency of this compound in their experimental systems.

| Compound | Assay | Cell Type | Result | Citation |

| α-Galactosylceramide | Cytokine Release (IFN-γ) | Mouse Spleen Cells | Significant increase at 100 ng/mL | [1] |

| α-Galactosylceramide | Cytokine Release (IL-4) | Mouse Spleen Cells | Significant increase at 100 ng/mL | [1] |

| β-Galactosylceramide | Cytokine Release (IL-1β, IL-6, TNF-α) | Human Whole Blood Cells | 2- to 10-fold increase at 30 µg/mL |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the cellular signaling pathways of this compound.

NKT Cell Activation and Cytokine Profiling

Objective: To determine the ability of Dodecanoyl-α-galactosylceramide to activate NKT cells and to characterize the resulting cytokine secretion profile.

Workflow Diagram:

Methodology:

-

Cell Isolation:

-

Isolate dendritic cells (DCs) from mouse bone marrow or human peripheral blood mononuclear cells (PBMCs).

-

Isolate NKT cells from mouse splenocytes or human PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) with relevant markers (e.g., CD1d-tetramer, TCRβ).

-

-

APC Loading:

-

Plate DCs at a density of 1 x 10^5 cells/well in a 96-well plate.

-

Add Dodecanoyl-α-galactosylceramide at varying concentrations (e.g., 1, 10, 100, 1000 ng/mL) to the DC cultures. Include a vehicle control (e.g., DMSO).

-

Incubate for 18-24 hours to allow for loading onto CD1d molecules.

-

-

Co-culture:

-

Add purified NKT cells to the DC cultures at a 1:1 or 2:1 (NKT:DC) ratio.

-

Incubate the co-culture for 24 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

Cytokine Analysis:

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentrations of IFN-γ, IL-4, IL-10, and TNF-α in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

NF-κB Activation Assay

Objective: To assess the ability of Dodecanoyl-β-galactosylceramide to activate the NF-κB signaling pathway.

Methodology:

-

Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., RAW 264.7 macrophages or HEK293T cells) in a 24-well plate.

-

Treat the cells with varying concentrations of Dodecanoyl-β-galactosylceramide (e.g., 1, 5, 10, 25 µM) for different time points (e.g., 30, 60, 120 minutes). Include a positive control (e.g., LPS) and a vehicle control.

-

-

Nuclear Extraction:

-

Following treatment, wash the cells with ice-cold PBS and lyse them to separate the cytoplasmic and nuclear fractions using a nuclear extraction kit.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the nuclear extracts.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against the p65 subunit of NF-κB.

-

Use an antibody against a nuclear loading control (e.g., Lamin B1) to ensure equal loading.

-

Incubate with a corresponding HRP-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) substrate. An increase in nuclear p65 indicates NF-κB activation.

-

Apoptosis Assay using Annexin V Staining

Objective: To determine if this compound induces apoptosis in a target cell line.

Methodology:

-

Cell Culture and Treatment:

-

Seed a cancer cell line (e.g., Jurkat or HeLa cells) in a 6-well plate.

-

Treat the cells with this compound at a range of concentrations (e.g., 10, 25, 50, 100 µM) for 24 to 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

-

Cell Staining:

-

Harvest the cells (including any floating cells in the media) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC-Annexin V positive, PI negative cells are in early apoptosis.

-

FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of apoptotic cells in each treatment group compared to the controls.

-

Conclusion

This compound is a bioactive sphingolipid with the potential to modulate key cellular processes, including immune responses and apoptosis. The length of its acyl chain is a critical factor in determining its specific biological functions. While much of the current understanding is extrapolated from studies on other galactosylceramide analogs, the proposed signaling pathways and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this intriguing molecule. Future studies focusing on the direct cellular targets and downstream signaling events of this compound will be crucial for a more complete understanding of its role in health and disease.

References

An In-depth Technical Guide to the Discovery and Initial Characterization of C12-Ceramides

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle arrest, differentiation, and senescence.[1][2] Structurally, they consist of a sphingoid base, such as sphingosine, linked to a fatty acid via an amide bond. The length of this fatty acid chain is a key determinant of the ceramide's biological function and physical properties.[1] Endogenous ceramides typically possess long (C16-C18) or very-long (C20-C26) acyl chains.[1]

The study of endogenous ceramides is often hampered by their low solubility and difficulty in crossing cell membranes. This led to the synthesis and use of short- and medium-chain ceramide analogs, which are more cell-permeable. C12-ceramide (N-lauroyl-D-erythro-sphingosine), a synthetic ceramide with a 12-carbon acyl chain, emerged as a valuable research tool for investigating ceramide-mediated signaling pathways.[3] Its initial characterization focused on its ability to mimic the pro-apoptotic effects of endogenous ceramides, providing a tractable experimental model to dissect the molecular mechanisms of ceramide action.[4][5][6] This guide details the fundamental properties, signaling pathways, and experimental protocols associated with the initial characterization of C12-ceramide and its fluorescent derivatives.

Physicochemical and Biophysical Properties

C12-ceramide and its fluorescently labeled analogs, such as C12-NBD-ceramide, are essential tools for cellular and biochemical studies. Their key properties are summarized below.

| Property | C12 Ceramide (d18:1/12:0) | C12-NBD Ceramide | C12-NBD Lactosyl Ceramide |

| Synonym | N-lauroyl-D-erythro-sphingosine | N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosine | N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-lactosyl-β1-1′-sphingosine |

| Molecular Formula | C₃₀H₅₉NO₃ | C₃₆H₆₀N₄O₆ | C₄₈H₈₁N₅O₁₆[7] |

| Molecular Weight | 481.79 g/mol | 632.89 g/mol | 984.18 g/mol [7] |

| CAS Number | 74713-60-3 | 202850-01-9[8] | 474943-06-1[7] |

| Form | Powder | Powder | Powder[7] |

| Storage Temperature | -20°C | -20°C | -20°C[7] |

| Fluorescence (NBD) | N/A | Excitation: ~465 nm, Emission: ~535 nm[9] | Excitation: ~465 nm, Emission: ~535 nm |

Core Biological Function: Induction of Apoptosis

A primary and extensively characterized function of exogenous, cell-permeable ceramides, including C12-ceramide, is the induction of apoptosis.[10] Studies have shown that introducing short- or medium-chain ceramides to cultured cells triggers the same apoptotic pathways activated by physiological stimuli like Tumor Necrosis Factor-alpha (TNF-α) or chemotherapeutic agents.[11][12]

The pro-apoptotic activity of C12-ceramide has been observed in various cell lines, including pulmonary endothelial cells and breast cancer cells.[3][4] This effect is specific, as structurally similar dihydroceramides (lacking the 4,5-trans double bond) fail to initiate apoptosis, highlighting the structural requirements for its biological activity.[10][13] The apoptotic response is typically dose- and time-dependent and can involve the activation of caspases, a family of proteases central to the execution of apoptosis.[4][10][14]

| Cell Line | Ceramide Analog | Concentration | Observed Effect | Reference |

| PC12 Cells | C2-Ceramide | 20 µM | 8-fold increase in apoptosis | [10] |

| Mouse Lung | C12-Ceramide | 1 mg/kg (in vivo) | Increased lung apoptosis and airspace enlargement | [4] |

| Bovine Pulmonary Artery Endothelial Cells | C8-Ceramide | 10 µM | Upregulation of endogenous long-chain ceramides | [4] |

| HeLa, HCT116, MDA-MB-231 | C6/C12-Ceramide (in liposomes) | Varies | Enhanced toxicity of liposomal doxorubicin | [3] |

Key Signaling and Metabolic Pathways

Ceramide sits at the heart of sphingolipid metabolism, acting as a central hub for the synthesis and breakdown of complex sphingolipids. Exogenous C12-ceramide can integrate into these pathways and trigger downstream signaling events, most notably the apoptotic cascade.

Ceramide Metabolism Hub

Ceramides can be generated through two primary routes: the de novo synthesis pathway in the endoplasmic reticulum or through the hydrolysis of sphingomyelin at the cell membrane by sphingomyelinases (SMases).[2][6] Conversely, ceramides can be metabolized into other signaling molecules, such as sphingosine-1-phosphate (S1P), which often has opposing, pro-survival effects.[2] This balance between ceramide and S1P is often termed the "sphingolipid rheostat," which determines cell fate.[2]

Ceramide-Induced Apoptosis Signaling

Exogenously added C12-ceramide can trigger apoptosis by activating intrinsic and extrinsic pathways.[12] It can lead to the clustering of death receptors like Fas (CD95) or act on mitochondria, causing the release of cytochrome c.[1][12] This culminates in the activation of executioner caspases, such as caspase-3, which dismantle the cell.[15]

Detailed Experimental Protocols

Reproducible methodologies are crucial for studying C12-ceramide. The following protocols are adapted from seminal and methodological papers.

Protocol 1: Live-Cell Imaging of Golgi Apparatus with C12-NBD-Phytoceramide

This protocol is used to visualize the Golgi apparatus, a key organelle in sphingolipid transport and metabolism.[9] The fluorescent NBD group allows for direct visualization via microscopy.

Materials:

-

C12-NBD-Phytoceramide stock solution (1 mM in Chloroform:Methanol 2:1).

-

Fatty acid-free Bovine Serum Albumin (BSA).

-

Complete cell culture medium.

-

Phosphate-Buffered Saline (PBS).

-

Live-cell imaging microscopy system with NBD filter set (Excitation ~465 nm, Emission ~535 nm).[9]

Procedure:

-

Preparation of C12-NBD-Phytoceramide-BSA Complex:

-

Evaporate the required volume of C12-NBD-Phytoceramide stock solution to dryness under a gentle stream of nitrogen gas.

-

Resuspend the lipid film in a small volume of ethanol.

-

Add the ethanol solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create a 100 µM working stock of the complex.[9]

-

-

Cell Culture: Seed cells on glass-bottom dishes suitable for live-cell imaging and grow to desired confluency.

-

Labeling:

-

Dilute the C12-NBD-Phytoceramide-BSA complex in complete cell culture medium to a final working concentration of 1-5 µM.

-

Remove the medium from the cells and replace it with the labeling medium.

-

Incubate the cells for 10-30 minutes at 37°C.[9]

-

-

Washing:

-

Aspirate the labeling solution.

-

Wash the cells three times with pre-warmed complete cell culture medium to remove unbound probe.[9]

-

-

Imaging: Immediately proceed with live-cell imaging using the appropriate fluorescence microscope settings for NBD.

Protocol 2: In Vitro Alkaline Ceramidase (ACER3) Activity Assay

This assay measures the activity of ceramidase, an enzyme that hydrolyzes ceramide into sphingosine and a fatty acid, using a fluorescent substrate.[16]

Materials:

-

Enzyme Source: Microsomes from cells overexpressing the ceramidase of interest (e.g., ACER3).

-

Substrate: D-ribo-C12-NBD-phytoceramide.

-

Assay Buffer: 25 mM Glycine-NaOH (pH 9.4), 5 mM CaCl₂, 150 mM NaCl, 0.3% Triton X-100.[16]

-

Reaction Termination Solution: Chloroform:Methanol (2:1, v/v).[16]

-

Instrumentation: HPLC system with a fluorescence detector.

Procedure:

-

Substrate Preparation: Disperse D-ribo-C12-NBD-phytoceramide in the assay buffer by sonication to achieve desired concentrations (e.g., 2.5 to 400 µM for kinetic studies).[16]

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine 0.5 to 2 µg of microsomal protein with the substrate solution.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding an excess volume of Chloroform:Methanol (2:1, v/v).[16]

-

Vortex the mixture vigorously and centrifuge to separate the aqueous and organic phases.

-

Carefully collect the lower organic phase.

-

-

Analysis by HPLC:

-

Dry the extracted lipids under nitrogen.

-

Reconstitute the lipid film in a suitable solvent for HPLC injection.

-

Separate the fluorescent product (NBD-C12-fatty acid) from the unhydrolyzed substrate using a reverse-phase HPLC column.

-

Detect and quantify the product using a fluorescence detector set to the appropriate wavelengths for NBD.[16]

-

Conclusion

C12-ceramide was established not as a newly discovered endogenous molecule but as a synthetic tool of paramount importance. Its initial characterization firmly positioned it as a reliable cell-permeable analog for inducing and studying the complex signaling pathways governed by natural ceramides. Its utility in elucidating the mechanisms of apoptosis, coupled with the development of fluorescent derivatives like C12-NBD-ceramide for visualizing lipid trafficking, has made it an indispensable asset for researchers in cell biology, oncology, and drug development. The protocols and pathways detailed herein provide a foundational guide for professionals seeking to leverage C12-ceramide in their own research endeavors.

References

- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 3. Ceramide-containing liposomes with doxorubicin: time and cell-dependent effect of C6 and C12 ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceramide upregulation causes pulmonary cell apoptosis and emphysema - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsjournals.org [atsjournals.org]

- 6. Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 8. avantiresearch.com [avantiresearch.com]

- 9. benchchem.com [benchchem.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Ceramide sphingolipid signaling mediates Tumor Necrosis Factor (TNF)-dependent toxicity via caspase signaling in dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ceramide induces apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. benchchem.com [benchchem.com]

Dodecanoyl-Galactosylceramide: An In-depth Technical Guide on its Predicted Immunomodulatory Core

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodecanoyl-galactosylceramide, an analogue of the potent NKT cell agonist α-galactosylceramide (α-GalCer), represents a class of synthetic glycolipids with potential for finely tuned immunomodulation. While direct, extensive research on the dodecanoyl (C12) variant is limited in publicly available literature, a wealth of structure-activity relationship (SAR) studies on α-GalCer analogues provides a strong foundation for predicting its biological activity. This technical guide synthesizes the current understanding of how modifications to the acyl chain of α-GalCer, such as the C12 length, influence the activation of invariant Natural Killer T (iNKT) cells and the subsequent cytokine release profile. This document outlines the fundamental signaling pathways, provides generalized experimental protocols for the evaluation of such compounds, and presents a framework for understanding the potential therapeutic applications of this compound as a modulator of the immune response.

Introduction to α-Galactosylceramide and its Analogues

α-Galactosylceramide (α-GalCer, KRN7000) is a prototypic immunomodulatory glycolipid that activates invariant Natural Killer T (iNKT) cells.[1][2] iNKT cells are a unique subset of T lymphocytes that recognize glycolipid antigens presented by the non-polymorphic MHC class I-like molecule, CD1d.[3] Upon activation, iNKT cells rapidly produce a cascade of both Th1- and Th2-type cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4), thereby bridging the innate and adaptive immune systems.[4][5]

The immunomodulatory profile of α-GalCer can be significantly altered by structural modifications to its ceramide moiety, which consists of a sphingosine base and an N-acyl chain. SAR studies have demonstrated that the length and degree of saturation of the acyl chain are critical determinants of the resulting cytokine bias (Th1 vs. Th2).[6][7] Generally, analogues with shorter acyl chains tend to induce a more Th2-biased cytokine response, which is associated with anti-inflammatory and humoral immunity.[6] In contrast, analogues with longer or modified acyl chains can promote a Th1-biased response, crucial for anti-tumor and anti-viral immunity.[7]

Predicted Immunomodulatory Profile of this compound (C12-α-GalCer)

Based on the established SAR for α-GalCer analogues, this compound, with its C12 acyl chain, is predicted to exhibit a distinct immunomodulatory profile compared to the parent compound, which typically has a much longer C26 acyl chain. While specific quantitative data for a C12 analogue is not extensively reported, the general trend observed in studies of acyl chain length variants suggests that shorter chains lead to a more Th2-skewed cytokine response.[6] This is hypothesized to be due to altered binding kinetics with the CD1d molecule, leading to a different downstream signaling cascade in the iNKT cell.[6]

Table 1: Predicted vs. Known Cytokine Profiles of α-Galactosylceramide Analogues

| Analogue | Acyl Chain Length | Predominant Cytokine Response | Reference |

| α-GalCer (KRN7000) | C26 | Mixed Th1/Th2 (IFN-γ, IL-4) | [4] |

| OCH | C9 Sphingosine Chain | Th2-biased (IL-4) | [8] |

| C20:2 α-GalCer | C20 (di-unsaturated) | Th2-biased (IL-4) | [1] |

| This compound | C12 | Predicted Th2-biased (IL-4 > IFN-γ) | Inferred from[6] |

Signaling Pathways of α-Galactosylceramide and its Analogues

The activation of iNKT cells by α-GalCer analogues presented on CD1d-expressing antigen-presenting cells (APCs), such as dendritic cells (DCs), initiates a complex signaling cascade.

Caption: Signaling pathway of this compound.

The interaction between the glycolipid/CD1d complex and the invariant T cell receptor (TCR) on the iNKT cell is the primary activation signal. This leads to the rapid secretion of cytokines. A crucial secondary signal involves the interaction between CD40L on the activated iNKT cell and CD40 on the APC, which stimulates the APC to produce IL-12.[9] This IL-12 then further enhances the production of IFN-γ by the iNKT cell, creating a positive feedback loop that promotes a Th1 response.[9] The balance between the initial TCR signal and the subsequent co-stimulatory signals, which can be influenced by the stability of the glycolipid-CD1d interaction, is thought to determine the overall Th1/Th2 bias.[6]

Experimental Protocols

The following are generalized protocols for the in vitro and in vivo assessment of the immunomodulatory activity of this compound.

In Vitro iNKT Cell Activation Assay

This assay measures the ability of a glycolipid to stimulate cytokine production from a mixed splenocyte population containing iNKT cells.

Caption: In vitro iNKT cell activation workflow.

Methodology:

-

Splenocyte Isolation: Isolate splenocytes from C57BL/6 mice and prepare a single-cell suspension.

-

Cell Culture: Plate splenocytes at a density of 2 x 10^5 cells/well in a 96-well plate.

-

Stimulation: Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL). Include α-GalCer as a positive control and vehicle (e.g., DMSO) as a negative control.

-

Incubation: Culture the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Supernatant Collection: Centrifuge the plates and collect the culture supernatants.

-

Cytokine Quantification: Measure the concentrations of IFN-γ and IL-4 in the supernatants using commercially available ELISA kits.

-

Data Analysis: Calculate the ratio of IFN-γ to IL-4 to determine the Th1/Th2 bias of the immune response.

In Vivo Cytokine Release Assay

This assay assesses the systemic cytokine response following administration of the glycolipid to mice.

Methodology:

-

Animal Dosing: Administer this compound (e.g., 1-5 µg) intravenously or intraperitoneally to C57BL/6 mice. Include control groups receiving α-GalCer and vehicle.

-

Blood Collection: At various time points post-injection (e.g., 2, 6, 12, 24 hours), collect blood samples via retro-orbital or tail vein bleeding.

-

Serum Preparation: Allow the blood to clot and centrifuge to separate the serum.

-

Cytokine Measurement: Quantify the levels of IFN-γ and IL-4 in the serum using ELISA or a multiplex cytokine assay.

-

Data Analysis: Plot the cytokine concentrations over time to determine the kinetics and magnitude of the in vivo immune response.

Data Presentation

While specific quantitative data for this compound is not available, the following table illustrates the expected format for presenting such data, based on typical results from α-GalCer analogue studies.

Table 2: Hypothetical In Vitro Cytokine Production by Mouse Splenocytes Stimulated with α-Galactosylceramide Analogues (ng/mL)

| Stimulant (100 ng/mL) | IFN-γ (ng/mL) | IL-4 (ng/mL) | IFN-γ / IL-4 Ratio |

| Vehicle Control | <0.1 | <0.05 | - |

| α-GalCer (C26) | 50.2 ± 5.1 | 5.5 ± 0.6 | 9.1 |

| Dodecanoyl-GalCer (C12) | 15.8 ± 2.3 | 8.9 ± 1.1 | 1.8 |

| OCH (C9 Sphingosine) | 5.3 ± 0.9 | 12.4 ± 1.5 | 0.4 |

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Conclusion and Future Directions

This compound holds promise as an immunomodulatory agent with a potentially distinct cytokine profile from the parent α-GalCer molecule. Based on established structure-activity relationships, it is predicted to induce a Th2-biased immune response. Further empirical studies are required to precisely define its in vitro and in vivo activity, including comprehensive cytokine profiling, assessment of its impact on downstream immune cell populations, and evaluation in preclinical models of disease where a Th2-biased response is desirable, such as in certain autoimmune conditions or as an adjuvant for vaccines promoting humoral immunity. The experimental frameworks provided in this guide offer a robust starting point for the systematic evaluation of this and other novel α-galactosylceramide analogues.

References

- 1. Synthesis, Liposomal Formulation, and Immunological Evaluation of a Minimalistic Carbohydrate-α-GalCer Vaccine Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α-Galactosylceramide stimulates splenic lymphocyte proliferation in vitro and increases antibody production in vivo in late neonatal-age mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation or anergy: NKT cells are stunned by α-galactosylceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Galactosylceramide stimulates splenic lymphocyte proliferation in vitro and increases antibody production in vivo in late neonatal-age mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of an alpha-C-galactosylceramide analogue that induces Th1-biased responses in human natural killer T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distinct APCs explain the cytokine bias of α-galactosylceramide variants in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of potential immunomodulatory ligands targeting natural killer T cells inspired by gut symbiont-derived glycolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunization with alpha-galactosylceramide polarizes CD1-reactive NK T cells towards Th2 cytokine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Natural Killer T (NKT) Cell Ligand α-Galactosylceramide Demonstrates Its Immunopotentiating Effect by Inducing Interleukin (IL)-12 Production by Dendritic Cells and IL-12 Receptor Expression on NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Interaction of Dodecanoyl-galactosylceramide with CD1d Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the interaction between dodecanoyl-galactosylceramide (C12-GalCer), a synthetic glycolipid antigen, and the CD1d molecule, a non-classical MHC class I-like protein. This interaction is pivotal for the activation of invariant Natural Killer T (iNKT) cells, a unique lymphocyte population with potent immunomodulatory capabilities. This document details the structural basis of this interaction, the kinetics of binding, the downstream immunological signaling pathways, and comprehensive experimental protocols for studying these phenomena. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized using diagrams generated with Graphviz to facilitate understanding. This guide is intended for researchers, scientists, and drug development professionals working in immunology, oncology, and infectious diseases, providing a foundational resource for harnessing the therapeutic potential of iNKT cell modulation.

Introduction: The CD1d-iNKT Cell Axis